N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with potential applications in the synthesis of antimicrobial agents. Research has shown that derivatives incorporating thiazole rings, similar in structure to the compound , have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives have also been tested for their inhibitory action against fungal strains, suggesting their utility in developing therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Catalysis and Reaction Mechanisms
Compounds structurally related to this compound have been involved in studies exploring catalytic processes and reaction mechanisms. For instance, benzoylthioureas have been decomposed into benzamides and thiobenzamides using iodine–alumina as a catalyst under solvent-free conditions. This process demonstrates how substitutions on the aryl group of the compound influence the favored product of the reaction, providing insights into the design of efficient synthetic pathways (Nahakpam, Chipem, Chingakham, & Laitonjam, 2015).
Anticonvulsant and Sedative-Hypnotic Effects
Investigations into the pharmacological applications of similar thiazolidinone derivatives have uncovered significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. These studies suggest that the compound could be of interest in the development of new treatments for seizure disorders, given its potential to bind benzodiazepine receptors and induce sedative-hypnotic effects without impairing learning and memory (Faizi et al., 2017).
Swelling and Antimicrobial Efficacies of Modified Chitosan
Chemical modification of chitosan biopolymers using heterocyclic compounds structurally related to this compound has demonstrated improved swelling properties and antimicrobial activities. This suggests the potential use of the compound in the enhancement of chitosan biopolymers for various biomedical applications, including wound healing and as carriers for drug delivery systems (Azmy, Hashem, Mohamed, & Negm, 2019).
Properties
IUPAC Name |
N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-22-14-12-21(13-15-22)25(32)27-16-24-28-29-26(30(24)17-19-8-4-2-5-9-19)34-18-23(31)20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMFOFNBIHREBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.